3-(Quinolin-6-yl)prop-2-en-1-ol
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Overview
Description
(2E)-3-(quinolin-6-yl)prop-2-en-1-ol is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(quinolin-6-yl)prop-2-en-1-ol typically involves the reaction of quinoline derivatives with appropriate aldehydes or ketones under basic or acidic conditions. One common method is the condensation reaction between quinoline-6-carbaldehyde and propenol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(quinolin-6-yl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond in the propenol group can be reduced to form a saturated alcohol.
Substitution: The quinoline ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Halogenating agents or nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinoline-6-carbaldehyde or quinoline-6-carboxylic acid.
Reduction: Formation of (2E)-3-(quinolin-6-yl)propan-1-ol.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(quinolin-6-yl)prop-2-en-1-ol depends on its specific interactions with molecular targets. In biological systems, it may interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The quinoline ring is known to intercalate with DNA, which can disrupt DNA replication and transcription processes. Additionally, the compound may inhibit specific enzymes or modulate receptor activity, contributing to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a wide range of biological activities.
Quinoline-6-carbaldehyde: A precursor in the synthesis of (2E)-3-(quinolin-6-yl)prop-2-en-1-ol.
(2E)-3-(quinolin-6-yl)propan-1-ol: A reduced form of the compound with different chemical properties.
Uniqueness
(2E)-3-(quinolin-6-yl)prop-2-en-1-ol is unique due to the presence of both the quinoline ring and the propenol group, which may confer distinct chemical reactivity and biological activity
Properties
CAS No. |
545421-10-1 |
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Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
(E)-3-quinolin-6-ylprop-2-en-1-ol |
InChI |
InChI=1S/C12H11NO/c14-8-2-3-10-5-6-12-11(9-10)4-1-7-13-12/h1-7,9,14H,8H2/b3-2+ |
InChI Key |
RNYBQNZCYAESLM-NSCUHMNNSA-N |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)/C=C/CO)N=C1 |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C=CCO)N=C1 |
Origin of Product |
United States |
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